3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2OS |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
3-(1-benzothiophen-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H8N2OS/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,12H2 |
InChI Key |
IRAVQFBGHPTLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NOC(=C3)N |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 Benzo B Thiophen 2 Yl Isoxazol 5 Amine and Its Derivatives
Cyclization Reactions for Isoxazole (B147169) Ring Formation
The formation of the isoxazole ring is a critical step, and several reliable methods have been established for this purpose. These include condensation reactions with hydroxylamine (B1172632), pericyclic [3+2] cycloaddition reactions, and various base-catalyzed ring closures.
A prevalent and traditional method for synthesizing isoxazole rings involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone (chalcone), with hydroxylamine hydrochloride. nih.govresearchgate.netderpharmachemica.com In the context of 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine, the synthesis would typically begin with a precursor like a benzo[b]thiophene-substituted chalcone (B49325) or β-ketoester.
The reaction of chalcones with hydroxylamine hydrochloride in a basic medium, such as potassium hydroxide (B78521) in ethanol, leads to the formation of isoxazoline (B3343090) intermediates, which can subsequently be oxidized to the corresponding isoxazole. uobaghdad.edu.iqorientjchem.org For instance, a chalcone derived from 2-acetylbenzo[b]thiophene and a suitable aldehyde can be cyclized with hydroxylamine to yield a 3-(benzo[b]thiophen-2-yl)-5-substituted isoxazole. nih.gov The general scheme involves the initial formation of an oxime, followed by an intramolecular Michael addition and subsequent dehydration to form the stable aromatic isoxazole ring.
| Precursor Type | Reagent | Conditions | Product | Reference(s) |
| Chalcone | Hydroxylamine hydrochloride, KOH | Reflux in ethanol | Isoxazole/Isoxazoline | nih.gov, derpharmachemica.com, orientjchem.org |
| β-Ketoester | Hydroxylamine hydrochloride | Basic medium | Isoxazol-5-one | N/A |
| 1,3-Diketone | Hydroxylamine hydrochloride | Basic medium | Isoxazole | beilstein-journals.org |
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, represents a powerful and highly convergent strategy for constructing five-membered heterocyclic rings like isoxazoles. sci-rad.com This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) to form the heterocyclic system. mdpi.com
A cornerstone of isoxazole synthesis is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). beilstein-journals.orgmaynoothuniversity.ie To synthesize the target molecule, benzo[b]thiophene-2-carbonitrile (B1266706) oxide would serve as the key intermediate. This nitrile oxide can be generated in situ from the corresponding aldoxime (benzo[b]thiophene-2-carbaldoxime) via oxidation with agents like bleach or N-chlorosuccinimide, or from hydroximoyl chlorides in the presence of a base. mdpi.com
The reaction of benzo[b]thiophene-2-carbonitrile oxide with an alkyne yields a 3,5-disubstituted isoxazole directly. To obtain the 5-amino functionality, a ynamine or an enamine could be used as the dipolarophile. Alternatively, an alkyne with a masked amino group (such as a nitro or cyano group) can be employed, followed by a subsequent reduction step. These reactions are often performed without a catalyst, although metal catalysts can be used to control regioselectivity and reaction rates. maynoothuniversity.ie
| 1,3-Dipole | Dipolarophile | Catalyst | Product Type | Reference(s) |
| Nitrile Oxide | Terminal Alkyne | Copper(I) | 3,5-Disubstituted Isoxazole | maynoothuniversity.ie, beilstein-journals.org |
| Nitrile Oxide | Terminal Alkyne | Ruthenium | 3,4-Disubstituted Isoxazole | maynoothuniversity.ie |
| Nitrile Oxide | Alkene | None | Isoxazoline | nih.gov |
| Nitrile Oxide | 1,3-Diketone (Enol form) | Base (DIPEA) | 3,4,5-Trisubstituted Isoxazole | beilstein-journals.org |
The regioselectivity of the nitrile oxide-alkyne cycloaddition is a critical consideration, as it determines whether the 3,5- or 3,4-disubstituted isoxazole is formed. In reactions with terminal alkynes, a mixture of regioisomers is often possible. However, the regiochemical outcome can be controlled. Catalyst-free reactions often yield a mixture, but the use of copper(I) catalysts typically favors the formation of 3,5-disubstituted isoxazoles. maynoothuniversity.ie Conversely, ruthenium catalysis has been shown to favor the 3,4-disubstituted isomer. maynoothuniversity.ie
Theoretical studies using density functional theory (DFT) suggest that regioselectivity is influenced by both electronic and steric effects, with the outcome being controlled by the distortion energies required to achieve the transition state. nih.gov For intramolecular nitrile oxide cycloadditions, such as with allenes, the reaction shows a preference for the more remote π-bond, highlighting the influence of steric and strain factors in the transition state. clockss.orgcrossref.org Stereoselectivity is primarily a concern when using substituted alkenes as dipolarophiles, leading to the formation of isoxazolines with specific stereochemistry, which can be influenced by chiral auxiliaries. nih.gov
An alternative and highly effective route to 5-aminoisoxazoles involves the base-catalyzed cyclization of β-ketonitriles with hydroxylamine. nih.gov This method is particularly well-suited for the synthesis of this compound. The required precursor, 3-(benzo[b]thiophen-2-yl)-3-oxopropanenitrile, can be prepared from 2-acetylbenzo[b]thiophene.
The reaction proceeds by treating the β-ketonitrile with hydroxylamine in the presence of a base, such as aqueous sodium hydroxide. nih.gov The hydroxylamine first attacks the ketone carbonyl, followed by an intramolecular cyclization where the oxime nitrogen attacks the nitrile carbon. Subsequent tautomerization yields the stable 5-aminoisoxazole ring. This method offers a direct and often high-yielding pathway to the desired product scaffold.
[3+2] Cycloaddition Reactions in Isoxazole Synthesis
Strategies for Benzo[b]thiophene Moiety Incorporation
The synthesis of the target compound is contingent upon the availability of suitably functionalized benzo[b]thiophene precursors. A diverse array of synthetic methods exists for constructing the benzo[b]thiophene ring system. dntb.gov.ua
Common strategies include:
Electrophilic Cyclization : 2-Alkynyl thioanisoles can undergo electrophilic cyclization to form 3-substituted benzo[b]thiophenes. dntb.gov.uaorganic-chemistry.org
Transition-Metal-Catalyzed Reactions : Palladium- or copper-catalyzed reactions are widely used. For instance, the coupling of o-halovinylbenzenes with a sulfur source like potassium sulfide (B99878) can yield 2-substituted benzo[b]thiophenes. organic-chemistry.org Similarly, thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide provides an efficient route. organic-chemistry.org
Multi-component Reactions : Rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur has been developed for the regioselective synthesis of benzo[b]thiophenes. researchgate.net
From Thiophenols : The reaction of substituted thiophenols with α-haloketones or alkynes is a classical approach to building the benzo[b]thiophene core. rsc.org
From Chalcones : 2-Iodochalcones can be converted to 2-acylbenzo[b]thiophenes using a copper-catalyzed reaction with a sulfur source. organic-chemistry.org Another method involves the reaction of 2-nitrochalcones with elemental sulfur. rsc.org
These methods provide access to benzo[b]thiophenes with various substitution patterns, such as 2-acetylbenzo[b]thiophene or benzo[b]thiophene-2-carboxaldehyde (B1270333), which are the key starting materials for the isoxazole-forming reactions described above. mdpi.com
Functionalization of Pre-formed Isoxazole Scaffolds
A primary strategy for the synthesis of this compound derivatives involves the chemical modification of an existing isoxazole ring. This approach is particularly efficient when the isoxazole-5-amine core is readily accessible. The key transformation is the introduction of the benzo[b]thiophene group at the 3-position of the isoxazole.
A common precursor for this method is a 3-haloisoxazole, such as 3-bromoisoxazole. However, these compounds are often poor substrates for direct palladium- or copper-catalyzed amination reactions. acs.org A more successful, albeit indirect, two-step procedure has been developed. This involves the reaction of a 3-bromoisoxazoline with an amine in the presence of a base, which proceeds via an addition-elimination mechanism to afford a 3-aminoisoxazoline. acs.orgresearchgate.net This intermediate is then oxidized to furnish the desired 3-aminoisoxazole (B106053) in high yield. acs.orgresearchgate.net This method allows for the introduction of a wide variety of amine substituents. acs.org While this establishes the 5-amino portion of the target molecule, subsequent cross-coupling reactions would be necessary to attach the benzo[b]thiophene moiety at the 3-position.
Building the Benzo[b]thiophene Ring System
An alternative synthetic design involves the construction of the benzo[b]thiophene ring as a later step in the sequence, starting from a precursor already containing the isoxazole-5-amine fragment. This route is advantageous when diverse substitution patterns are desired on the benzothiophene (B83047) ring.
Several classical and modern methods exist for benzo[b]thiophene synthesis that can be adapted for this purpose. researchgate.net A common approach involves the electrophilic cyclization of o-alkynyl thioanisoles. researchgate.net In a hypothetical application to the target molecule, an isoxazole-substituted 2-alkynylthioanisole could undergo cyclization to form the fused ring system. Another powerful method is the intramolecular Wittig reaction. nih.gov This involves the coupling of a Wittig reagent, such as one derived from 2-mercaptobenzenemethanol, with an acyl chloride that bears the isoxazole-5-amine moiety. nih.gov This sequence efficiently constructs the benzo[b]thiophene ring. nih.gov Additionally, a three-step synthesis involving a Grignard reaction, a Sonogashira coupling, and an electrophilic cyclization has been noted for creating benzo[b]thiophene derivatives. digitellinc.com
Cross-Coupling Methodologies for Aryl/Heteroaryl Linkages
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming the crucial C-C bond between the benzo[b]thiophene and isoxazole rings. These reactions offer a convergent approach, allowing the two heterocyclic fragments to be synthesized separately and then joined together.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is a frequently employed method. For instance, a 3-bromobenzo[b]thiophene derivative could be coupled with an isoxazole-5-amine-3-boronic acid (or its pinacol (B44631) ester) to forge the desired linkage. Another prominent strategy is the Sonogashira coupling, which reacts a terminal alkyne with an organohalide. This can be used to link a 2-ethynylbenzo[b]thiophene with a 3-haloisoxazol-5-amine. sci-hub.se A library of 3-(α-styryl)benzo[b]thiophenes was successfully synthesized by coupling 3-bromobenzo[b]thiophenes with N-tosylhydrazones under palladium catalysis, demonstrating the utility of this approach for complex C-C bond formation. nih.gov
| Coupling Reaction | Benzo[b]thiophene Precursor | Isoxazole Precursor | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Benzo[b]thiophen-2-ylboronic acid | 3-Bromo-isoxazol-5-amine | Pd(PPh₃)₄ / Base |
| Sonogashira | 2-Ethynylbenzo[b]thiophene | 3-Iodo-isoxazol-5-amine | PdCl₂(PPh₃)₂ / CuI / Base |
| Heck | Benzo[b]thiophene | 3-Acrylate-isoxazol-5-amine | Pd(OAc)₂ / Ligand |
| Stille | 2-(Tributylstannyl)benzo[b]thiophene | 3-Bromo-isoxazol-5-amine | Pd(PPh₃)₄ |
Emerging and Sustainable Synthetic Approaches
Reflecting broader trends in chemical synthesis, the production of this compound and its derivatives is increasingly benefiting from emerging technologies that prioritize efficiency, safety, and environmental sustainability.
Metal-Free Synthetic Protocols
While effective, transition-metal-catalyzed reactions can be costly and introduce trace metal impurities into the final products. Consequently, metal-free synthetic alternatives are highly sought after. For isoxazole synthesis, a key metal-free approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. rsc.org The nitrile oxide intermediate can be generated in situ from an oxime using a mild oxidant, thus avoiding the need for a metal catalyst. rsc.org This strategy offers a regioselective route to 3,5-disubstituted isoxazoles. rsc.org Applying this to the target compound, one could envision the cycloaddition of benzo[b]thiophene-2-carbonitrile oxide with an appropriate alkyne precursor to the 5-amino group.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating methods. abap.co.in The synthesis of various isoxazole derivatives has been shown to be significantly accelerated under microwave irradiation. mdpi.comresearchgate.net For example, reactions that require 6-8 hours using conventional heating can often be completed within 6-10 minutes with microwaves, with improved yields. researchgate.net This rapid and uniform heating is advantageous for many reaction types, including cyclocondensations and cross-coupling reactions, making it a valuable tool for efficiently producing libraries of this compound derivatives. mdpi.comnveo.org
| Reaction Type | Conventional Heating Conditions | Microwave-Assisted Conditions | Advantage |
|---|---|---|---|
| Isoxazole formation (from chalcone) | 6-8 hours, reflux | 6-10 minutes, 120-150 °C | Drastically reduced time, improved yield. researchgate.net |
| Biginelli Reaction | Several hours, reflux | 10 minutes, 120 °C | High speed and yield. semanticscholar.org |
| Cyclization | Hours to days | Minutes | Faster reaction rates, cleaner products. mdpi.com |
One-Pot and Multicomponent Reactions
One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient and green approach to chemical synthesis. researchgate.net MCRs, in particular, allow for the construction of complex molecules from three or more starting materials in a single step, which minimizes waste, saves time, and reduces energy consumption. nih.gov The synthesis of isoxazole derivatives is well-suited to this approach. A common MCR for isoxazol-5(4H)-ones involves the one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.comnih.govresearchgate.net This methodology has been successfully carried out using eco-friendly catalysts and solvents, such as fruit juices in water. researchgate.net To synthesize the target molecule, a benzo[b]thiophene-2-carboxaldehyde could be used as the aldehyde component in such a three-component reaction, providing a highly convergent and sustainable route to the core structure. mdpi.com
Chemical Transformations and Derivatization of this compound
The derivatization of this compound can be systematically approached by targeting three main reactive sites: the amino group of the isoxazole, the benzo[b]thiophene ring, and the potential for interconversion of existing functional groups.
The primary amino group at the 5-position of the isoxazole ring is a key site for derivatization, readily undergoing reactions typical of aromatic amines.
Acylation Reactions: The amino group can be acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. For instance, reaction with acetyl chloride would yield N-(3-(benzo[b]thiophen-2-yl)isoxazol-5-yl)acetamide. This transformation is significant in modifying the electronic properties and lipophilicity of the parent molecule. solubilityofthings.com
Alkylation Reactions: N-alkylation of the amino group can be achieved using alkyl halides. acs.org The reaction conditions can be controlled to favor mono- or di-alkylation. These reactions introduce alkyl chains that can influence the steric and hydrophobic characteristics of the molecule.
Sulfonylation Reactions: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would furnish the corresponding sulfonamide derivatives. This is a common strategy in medicinal chemistry to introduce a hydrogen bond donor/acceptor moiety. A notable example in isoxazole chemistry is the reaction of 5-aminoisoxazoles with p-acetaminobenzenesulfonyl chloride to produce 5-sulfanilamidoisoxazoles. google.com
Diazotization Reactions: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. byjus.com These diazonium salts are versatile intermediates that can be subsequently converted into a variety of other functional groups, including hydroxyl, halogens (via Sandmeyer reaction), or cyano groups. The stability and reactivity of the diazonium salt would depend on the specific reaction conditions. researchgate.net
Reactions with Carbonyl Compounds: Condensation with aldehydes and ketones can lead to the formation of Schiff bases (imines). These imines can be further reduced to secondary amines. This pathway offers a route to introduce a wide variety of substituents.
Reactions with Isocyanates and Isothiocyanates: The amino group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are known to participate in extensive hydrogen bonding and are often found in biologically active molecules.
Table 1: Examples of Potential Derivatives from Reactions at the Isoxazole Amino Group
| Reagent | Product Name | Potential Functional Group |
| Acetyl chloride | N-(3-(benzo[b]thiophen-2-yl)isoxazol-5-yl)acetamide | Amide |
| Methyl iodide | N-methyl-3-(benzo[b]thiophen-2-yl)isoxazol-5-amine | Secondary Amine |
| p-Toluenesulfonyl chloride | N-(3-(benzo[b]thiophen-2-yl)isoxazol-5-yl)-4-methylbenzenesulfonamide | Sulfonamide |
| Sodium nitrite / HCl | 3-(Benzo[b]thiophen-2-yl)isoxazol-5-yl diazonium chloride | Diazonium Salt |
| Benzaldehyde | (E)-N-benzylidene-3-(benzo[b]thiophen-2-yl)isoxazol-5-amine | Imine (Schiff Base) |
| Phenyl isocyanate | 1-(3-(benzo[b]thiophen-2-yl)isoxazol-5-yl)-3-phenylurea | Urea |
The benzo[b]thiophene ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further diversification of the core structure.
Electrophilic Aromatic Substitution: Benzo[b]thiophene undergoes electrophilic substitution, with a preference for the 3-position of the thiophene (B33073) ring. chemicalbook.comchemicalbook.com However, since the 2-position is already substituted in the target molecule, electrophilic attack is expected to occur at other positions on the benzo[b]thiophene ring. The directing influence of the isoxazolyl substituent and the reaction conditions will determine the regioselectivity. Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. cdnsciencepub.com
Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. cdnsciencepub.com The position of nitration will be influenced by the existing substituent.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups onto the aromatic ring, although they may require careful optimization to avoid side reactions.
Nucleophilic Aromatic Substitution: While less common than electrophilic substitution on the unsubstituted ring, nucleophilic substitution can occur on benzo[b]thiophene derivatives, particularly those bearing leaving groups such as halogens. taylorfrancis.com For example, a halogenated derivative of this compound could undergo nucleophilic displacement with amines, alkoxides, or thiolates to introduce new functional groups.
Metalation: The benzo[b]thiophene ring can be lithiated, typically at the 2-position, using organolithium reagents like n-butyllithium. chemicalbook.com Since the 2-position is occupied, lithiation might occur at other positions, which can then be quenched with various electrophiles to introduce a range of substituents.
Table 2: Potential Derivatives from Reactions on the Benzo[b]thiophene Ring
| Reaction Type | Reagent | Potential Product (Illustrative Position) |
| Halogenation | N-Bromosuccinimide (NBS) | 3-(3-Bromobenzo[b]thiophen-2-yl)isoxazol-5-amine |
| Nitration | HNO₃ / H₂SO₄ | 3-(3-Nitrobenzo[b]thiophen-2-yl)isoxazol-5-amine |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 3-(3-Acetylbenzo[b]thiophen-2-yl)isoxazol-5-amine |
| Nucleophilic Substitution (on a hypothetical bromo-derivative) | Sodium methoxide | 3-(3-Methoxybenzo[b]thiophen-2-yl)isoxazol-5-amine |
Beyond direct reactions on the primary functional groups, existing functionalities on derivatives can be further transformed to generate a wider array of analogs. solubilityofthings.comscribd.com
Reduction of Nitro Groups: A nitro group introduced onto the benzo[b]thiophene ring can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This new amino group can then undergo the same set of reactions as the original isoxazole amino group, allowing for the synthesis of bis-functionalized derivatives.
Oxidation of Alkyl Groups: If an alkyl group is introduced onto the benzo[b]thiophene ring, it can be oxidized to a carboxylic acid. This carboxylic acid can then be converted into esters, amides, or other acid derivatives.
Hydrolysis of Nitriles: A cyano group, introduced via a Sandmeyer reaction on a diazonium salt, can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.
Cross-Coupling Reactions: Halogenated derivatives of this compound can serve as substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast range of aryl, vinyl, and alkynyl substituents.
These functional group interconversions significantly expand the chemical space that can be explored starting from the this compound core structure, providing a rich library of compounds for further investigation.
Iii. Mechanistic Investigations of 3 Benzo B Thiophen 2 Yl Isoxazol 5 Amine Formation
Elucidation of Reaction Pathways for Isoxazole (B147169) Annulation
The construction of the 5-aminoisoxazole ring in 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine is most plausibly achieved through the cyclization of a β-ketonitrile precursor, namely 2-(benzo[b]thiophen-2-yl)-3-oxopropanenitrile, with hydroxylamine (B1172632). This pathway is a well-established method for the synthesis of 5-aminoisoxazoles. nih.gov
Synthesis of the β-ketonitrile precursor: This involves the introduction of a 3-oxopropanenitrile (B1221605) moiety at the 2-position of the benzo[b]thiophene core. A feasible route commences with the readily available benzo[b]thiophene-2-carboxylic acid. Esterification of the carboxylic acid to its corresponding methyl or ethyl ester, followed by a Claisen-type condensation with acetonitrile (B52724) in the presence of a strong base, would yield the desired β-ketonitrile.
Isoxazole ring formation: The β-ketonitrile then undergoes a cyclocondensation reaction with hydroxylamine to form the final product, this compound.
The key mechanistic steps of the isoxazole annulation are as follows:
Nucleophilic attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the β-ketonitrile. This step is often the rate-determining step and can be influenced by the reaction conditions.
Formation of an oxime intermediate: The initial addition is followed by the elimination of a water molecule to form a stable oxime intermediate.
Intramolecular cyclization: The oxime intermediate then undergoes an intramolecular nucleophilic attack of the oxime oxygen on the carbon atom of the nitrile group. This cyclization step leads to the formation of the five-membered isoxazole ring.
Tautomerization: The final step involves the tautomerization of the resulting imine to the more stable aromatic 5-aminoisoxazole.
A plausible reaction mechanism for the formation of the 5-aminoisoxazole ring from a β-ketonitrile and hydroxylamine is depicted below. This proposed mechanism is based on established pathways for similar transformations.
Proposed Reaction Pathway
| Step | Description |
| 1 | Nucleophilic attack of hydroxylamine on the ketone carbonyl of 2-(benzo[b]thiophen-2-yl)-3-oxopropanenitrile. |
| 2 | Formation of a tetrahedral intermediate. |
| 3 | Dehydration to form the corresponding oxime. |
| 4 | Intramolecular cyclization via nucleophilic attack of the oxime hydroxyl group on the nitrile carbon. |
| 5 | Tautomerization to yield the final product, this compound. |
Role of Catalysis in Synthetic Transformations
The synthesis of this compound, particularly the isoxazole annulation step, can be significantly influenced by the presence of catalysts. Both acid and base catalysis can play a crucial role in accelerating the reaction and improving the yield of the desired product.
Acid Catalysis:
In an acidic medium, the carbonyl oxygen of the β-ketonitrile is protonated, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by hydroxylamine. Subsequently, the acid catalyst can also promote the dehydration step leading to the formation of the oxime intermediate. The intramolecular cyclization can also be acid-catalyzed, although the specific mechanism may vary.
Base Catalysis:
Base catalysis can proceed through several mechanisms. A base can deprotonate hydroxylamine, increasing its nucleophilicity and facilitating the initial attack on the carbonyl group. Alternatively, the base can deprotonate the α-carbon of the β-ketonitrile, forming an enolate which can then react with hydroxylamine. The cyclization and subsequent tautomerization steps can also be promoted by the presence of a base. A variety of basic catalysts have been reported for the synthesis of isoxazole derivatives, including inorganic bases like sodium carbonate and organic bases such as triethylamine. researchgate.net
The choice of catalyst can also influence the regioselectivity of the reaction, particularly in cases where the β-dicarbonyl precursor is unsymmetrical, leading to the potential formation of isomeric isoxazoles. For the synthesis of this compound from the corresponding β-ketonitrile, the regiochemistry is predetermined by the structure of the precursor.
Catalysts in Similar Isoxazole Syntheses
| Catalyst | Reaction Type | Role of Catalyst |
| Acidic (e.g., HCl) | Cyclocondensation | Protonates the carbonyl group, enhancing its electrophilicity. |
| Basic (e.g., Na2CO3, Et3N) | Cyclocondensation | Increases the nucleophilicity of hydroxylamine; facilitates deprotonation. researchgate.net |
| Amine-functionalized cellulose | Three-component reaction | Acts as a bifunctional catalyst, facilitating both oximation and cyclization. mdpi.com |
Intermediates and Transition States in Key Reaction Sequences
Key Intermediates:
Hemiaminal Intermediate: The initial nucleophilic attack of hydroxylamine on the carbonyl group of the β-ketonitrile leads to the formation of a tetrahedral hemiaminal intermediate. This intermediate is typically unstable and readily undergoes dehydration.
Oxime Intermediate: Following the elimination of a water molecule from the hemiaminal, a more stable oxime intermediate is formed. The formation of the oxime is a crucial step that sets the stage for the subsequent intramolecular cyclization.
Cyclic Intermediate: The intramolecular nucleophilic attack of the oxime oxygen on the nitrile carbon results in the formation of a five-membered cyclic intermediate. This intermediate is an imine which is not aromatic.
Transition States:
Transition State of Nucleophilic Attack: The first transition state occurs during the initial attack of hydroxylamine on the carbonyl carbon. The geometry of this transition state is likely to involve the approach of the nitrogen atom of hydroxylamine to the trigonal planar carbonyl carbon.
Transition State of Dehydration: The elimination of water to form the oxime proceeds through a transition state where the C-O bond of the hydroxyl group is breaking, and a double bond is forming between the carbon and nitrogen atoms.
Transition State of Cyclization: The intramolecular cyclization step involves a key transition state where the oxime oxygen is forming a new bond with the nitrile carbon. The geometry of this transition state will be crucial in determining the activation energy of this ring-forming step. Computational studies on similar reactions involving hydroxylamine have characterized such transition states, showing the simultaneous bond-forming and bond-breaking processes. researchgate.net
Iv. Structural Elucidation and Conformational Analysis of 3 Benzo B Thiophen 2 Yl Isoxazol 5 Amine and Analogues
Spectroscopic Characterization Techniques
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine by mapping its carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzothiophene (B83047) ring, the isoxazole (B147169) ring, and the amine group. The protons of the benzo[b]thiophene moiety typically appear in the aromatic region (δ 7.0-8.5 ppm). mdpi.com Specifically, the H3 proton on the thiophene (B33073) ring would likely appear as a singlet, while the four protons on the benzene (B151609) ring would present as a complex multiplet pattern. The single proton on the isoxazole ring (H4) is anticipated to resonate as a singlet in the δ 6.0-7.0 ppm range. The two protons of the primary amine group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all eleven carbon atoms in the molecule. The carbons of the benzothiophene ring are expected to resonate in the δ 120-145 ppm region. mdpi.com The isoxazole ring carbons would have characteristic shifts, with the C5 carbon bearing the amine group appearing at a different field compared to the C3 and C4 carbons. mdpi.com For instance, in related isoxazole structures, the C=N carbon can appear around δ 160 ppm. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures. Actual values may vary.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Benzo[b]thiophene-H3 | Singlet, ~7.5-8.0 | ~125-135 |
| Benzo[b]thiophene-H4/H7 | Multiplet, ~7.8-8.2 | ~122-128 |
| Benzo[b]thiophene-H5/H6 | Multiplet, ~7.3-7.6 | ~123-126 |
| Isoxazole-H4 | Singlet, ~6.0-7.0 | ~95-105 |
| Isoxazol-5-amine-NH₂ | Broad Singlet | N/A |
| Isoxazole-C3 | N/A | ~155-165 |
| Isoxazole-C4 | N/A | ~95-105 |
| Isoxazole-C5 | N/A | ~165-175 |
Mass spectrometry is used to determine the molecular weight and elemental composition of the title compound and to gain insight into its fragmentation patterns under ionization. For this compound (C₁₁H₇N₂OS), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to a calculated mass of approximately 216.03 g/mol . mdpi.commdpi.com
The fragmentation pattern can provide structural confirmation. Common fragmentation pathways for related heterocyclic systems may include:
Cleavage of the isoxazole ring: This is a common fragmentation route for isoxazoles, leading to characteristic daughter ions.
Loss of small molecules: Fragments corresponding to the loss of HCN, CO, or NH₂ may be observed.
Fragmentation of the benzothiophene system: Cleavage of the thiophene ring can also occur, yielding ions corresponding to the benzothiophene core. tsijournals.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Loss |
|---|---|
| [M+H]⁺ | Protonated parent molecule |
| [M-NH₂]⁺ | Loss of the amine group |
| [C₉H₅S]⁺ | Ion corresponding to the benzothiophenyl group |
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands.
The most prominent features would include:
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. tsijournals.com
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
C=N and C=C Stretching: A series of bands between 1500-1650 cm⁻¹ would be attributable to the C=N stretching of the isoxazole ring and the C=C stretching vibrations within the benzothiophene and isoxazole rings. icm.edu.pl
C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiophene ring typically appear in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300 - 3500 |
| Stretch | Aromatic C-H | 3000 - 3100 |
| Stretch | C=N (Isoxazole) | 1600 - 1650 |
| Stretch | C=C (Aromatic Rings) | 1500 - 1600 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and intermolecular interactions.
The crystal structure of this compound is expected to be stabilized by a network of non-covalent interactions. The presence of an amine group (a hydrogen bond donor) and nitrogen and oxygen atoms in the isoxazole ring (hydrogen bond acceptors) suggests that hydrogen bonding would be a dominant interaction in the crystal lattice, likely forming N-H···N or N-H···O bonds that link molecules into chains or sheets.
Both the benzothiophene and isoxazole rings are inherently planar due to their aromatic character. A key structural parameter for this compound is the dihedral angle between the mean planes of these two heterocyclic rings. This angle is determined by a balance between the tendency for π-system conjugation (favoring planarity) and steric hindrance between the rings. In analogous bi-heterocyclic structures, the molecule may adopt a nearly planar conformation to maximize conjugation, or it may exhibit a significant twist between the rings to relieve steric strain. nih.gov The specific conformation adopted in the solid state is heavily influenced by the crystal packing forces and the intermolecular interactions discussed previously. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Advanced Spectroscopic Methods for Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the benzo[b]thiophene ring system, the isoxazole ring, and the amine group. The aromatic protons of the benzothiophene moiety typically appear in the downfield region (δ 7.0-8.5 ppm). nih.gov The single proton on the isoxazole ring would likely resonate as a singlet, and the protons of the amino group (-NH₂) would also appear as a singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be characterized by signals corresponding to the eight carbons of the benzo[b]thiophene ring, the three carbons of the isoxazole ring, and any associated substituent carbons. The chemical shifts would be consistent with those observed for substituted benzothiophenes and isoxazoles.
2D NMR Techniques (COSY, HSQC, HMBC): To unequivocally assign the proton and carbon signals and to confirm the connectivity between the benzo[b]thiophene and isoxazole rings, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the benzothiophene ring, helping to assign the signals of the aromatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals based on the already assigned proton signals. sdsu.edu
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Isoxazole-H4 | Singlet | ~90-100 | Isoxazole-C3, Isoxazole-C5 |
| Isoxazole-C3 | - | ~160-165 | Isoxazole-H4, Benzothiophene-H3 |
| Isoxazole-C4 | - | ~90-100 | Isoxazole-H4 |
| Isoxazole-C5 | - | ~170-175 | Isoxazole-H4, -NH₂ protons |
| -NH₂ | Singlet | - | Isoxazole-C5 |
| Benzothiophene-H3 | Singlet | ~110-120 | Benzothiophene-C2, Benzothiophene-C3a, Isoxazole-C3 |
| Benzothiophene-H4/H7 | Multiplet | ~120-130 | Aromatic carbons |
| Benzothiophene-H5/H6 | Multiplet | ~120-130 | Aromatic carbons |
| Benzothiophene-C2 | - | ~135-145 | Benzothiophene-H3 |
| Benzothiophene-C3 | - | ~110-120 | Benzothiophene-H3 |
| Benzothiophene Aromatic Carbons | - | ~120-140 | Aromatic protons |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. mdpi.com The electron impact mass spectra of related benzo[b]thiophene derivatives often show dominant peaks formed by the cleavage of bonds adjacent to the heterocyclic rings. nih.gov For this compound, the fragmentation pattern would likely involve the initial loss of small molecules such as CO or HCN from the isoxazole ring, followed by fragmentation of the benzothiophene core.
X-ray Crystallography
V. Computational and Theoretical Chemistry Studies of 3 Benzo B Thiophen 2 Yl Isoxazol 5 Amine
Quantum Chemical Calculations
No quantum chemical calculations, including Density Functional Theory (DFT) studies, have been reported for 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine.
Electronic Structure and Reactivity Descriptors
Information regarding the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and reactivity descriptors like chemical hardness, softness, and electronegativity, is not available. These parameters are fundamental for predicting a molecule's reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound has not been generated or published. An MEP map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, offering insights into its intermolecular interactions.
Molecular Docking Investigations
There are no published molecular docking studies featuring this compound.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Without molecular docking studies, there is no information on the potential binding modes or interactions of this compound with any specific protein targets. Such analyses are vital for understanding its potential pharmacological activity.
Identification of Potential Biological Targets
The potential biological targets for this compound have not been identified through computational screening or docking studies.
Molecular Dynamics Simulations
No molecular dynamics (MD) simulations for this compound, either in isolation or in complex with a biological target, have been reported. MD simulations would provide valuable information on the conformational dynamics and stability of the molecule and its complexes over time.
In Silico Drug Design and Scaffold OptimizationNo information available.
A table of mentioned compounds is provided below as requested.
Vi. Biological Activity Profiling of 3 Benzo B Thiophen 2 Yl Isoxazol 5 Amine Analogues in Vitro Studies
In Vitro Anticancer and Antiproliferative Activity Evaluation
The evaluation of anticancer properties is a primary focus in the study of novel heterocyclic compounds. Analogues based on the benzothiophene (B83047) and isoxazole (B147169) frameworks have been subjected to rigorous testing against various cancer cell lines to determine their cytotoxic and antiproliferative effects.
The cytotoxic potential of benzothiophene-isoxazole analogues and related structures is typically assessed using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. These assays measure the concentration-dependent ability of a compound to inhibit cell proliferation, commonly expressed as the half-maximal inhibitory concentration (IC50).
Research into a series of 5-(thiophen-2-yl)isoxazoles revealed significant antiproliferative action against the human breast cancer cell line (MCF-7), a murine mammary carcinoma cell line (4T1), and a prostatic small cell carcinoma cell line (PC-3). nih.gov One of the most potent compounds in this series, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), demonstrated an IC50 value of 1.91 μM against MCF-7 cells. nih.gov Another analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4), also showed strong activity against MCF-7 cells with an IC50 of 2.63 μM. nih.gov
Similarly, novel thiophene (B33073) derivatives incorporating isoxazole and other moieties were evaluated against the MCF-7 cell line. researchgate.netresearchgate.net Several of these compounds exhibited higher cytotoxic activities than the standard reference drug, doxorubicin. researchgate.netresearchgate.net For instance, compounds featuring 4-methoxybenzo[d]thiazole and certain sulfonamide substitutions displayed potent activity, with IC50 values as low as 9.39 µmol L–1. researchgate.netresearchgate.net Furthermore, studies on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have identified compounds that significantly inhibit the proliferation of MDA-MB-231 breast cancer cells. nih.govnih.gov
| Compound Class / Name | Cell Line | IC50 (µM) | Reference |
| 5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 (Breast) | 1.91 | nih.gov |
| 3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast) | 2.63 | nih.gov |
| Thiophene-Sulfonamide Derivative (Compound 9) | MCF-7 (Breast) | 9.55 | researchgate.netresearchgate.net |
| Thiophene-Benzothiazole Derivative (Compound 13) | MCF-7 (Breast) | 9.39 | researchgate.netresearchgate.net |
| 5-Hydroxybenzothiophene Hydrazide (Compound 16b) | U87MG (Glioblastoma) | 7.2 | nih.gov |
| Benzo[d]oxazole Derivative (Compound 12l) | HepG2 (Liver) | 10.50 | nih.gov |
| Benzo[d]oxazole Derivative (Compound 12l) | MCF-7 (Breast) | 15.21 | nih.gov |
Beyond general cytotoxicity, understanding the specific mechanisms of cell death induced by these compounds is critical. Many effective anticancer agents function by inducing apoptosis (programmed cell death) and modulating the cell cycle in cancer cells.
Studies on isoxazole derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines. nih.gov In human erythroleukemic K562 cells, certain 3,4-isoxazolediamide derivatives were found to be highly pro-apoptotic, with some analogues inducing apoptosis in over 80% of the cell population. nih.gov The mechanism of apoptosis induction by a related benzoxazole (B165842) derivative was investigated in HepG2 liver cancer cells. nih.gov This compound was found to induce apoptosis in 35.13% of cells by significantly increasing the cellular levels of pro-apoptotic proteins like caspase-3 (2.98-fold) and BAX (3.40-fold), while reducing the level of the anti-apoptotic protein Bcl-2 (2.12-fold). nih.gov This shift in the BAX/Bcl-2 ratio is a key indicator of the intrinsic mitochondrial pathway of apoptosis. frontiersin.org
Cell cycle analysis revealed that this same benzoxazole compound arrested the growth of HepG2 cells primarily at the Pre-G1 and G1 phases. nih.gov Similarly, another isoxazole derivative was shown to elicit S and G2/M phase arrest in MCF-7 and MDA-MB-231 cancer cells, respectively, through caspase-3/7 activation. researchgate.net Benzo[b]thiophene derivatives have also been shown to promote apoptosis in MDA-MB-231 cells and induce G2/M cell cycle arrest in U87MG glioblastoma cells. nih.govnih.gov This body of evidence suggests that analogues of 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine likely exert their anticancer effects, at least in part, by triggering apoptotic pathways and disrupting normal cell cycle progression.
Enzyme Inhibition Studies
The biological activity of many therapeutic agents is derived from their ability to inhibit specific enzymes. Analogues of this compound have been profiled for their inhibitory activity against several key enzyme families implicated in various diseases.
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. researchgate.net The benzothiophene scaffold has been identified as a promising pharmacophore for developing cholinesterase inhibitors. sciforum.netnih.gov
A series of benzothiophene-chalcone hybrids were tested for their inhibitory activity against both AChE and BChE. researchgate.netnih.gov These hybrids generally proved to be more effective inhibitors than their benzothiophene precursors. researchgate.netnih.gov One compound from this series emerged as the best BChE inhibitor with an IC50 value of 24.35 μM, which was comparable to the reference drug galantamine (IC50 = 28.08 μM). researchgate.netnih.gov Another analogue was the most effective AChE inhibitor, with an IC50 of 62.10 μM. researchgate.netnih.gov Related heterocyclic systems, such as benzo[d]oxazole derivatives, have also shown potent dual inhibition of AChE and BChE, with IC50 values as low as 1.03 μM and 6.6 μM, respectively. nih.govresearchgate.net
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Benzothiophene-Chalcone Hybrid (Compound 5h) | BChE | 24.35 | researchgate.netnih.gov |
| Benzothiophene-Chalcone Hybrid (Compound 5f) | AChE | 62.10 | researchgate.netnih.gov |
| Benzo[d]oxazole Derivative (Compound 6a) | AChE | 1.03 | nih.govresearchgate.net |
| Benzo[d]oxazole Derivative (Compound 6j) | AChE | 1.35 | nih.govresearchgate.net |
| Benzo[d]oxazole Derivative (Compound 6a) | BChE | 8.1 | nih.govresearchgate.net |
| Benzo[d]oxazole Derivative (Compound 6j) | BChE | 6.6 | nih.govresearchgate.net |
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com There are two main isoforms, COX-1 and COX-2; selective inhibition of COX-2 is a desirable goal to reduce the gastrointestinal side effects associated with nonselective NSAIDs. derpharmachemica.comsemanticscholar.org
A series of novel isoxazole derivatives were evaluated for their in vitro inhibitory activity against COX-1 and COX-2. nih.gov Many of the tested compounds showed high selectivity towards the COX-2 enzyme. The most potent compound demonstrated a COX-2 IC50 value of 0.55 µM and a selectivity index of 61.73. nih.gov Another analogue showed even greater selectivity, with a selectivity index of 115.43. nih.gov Additionally, research on 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives has led to the development of dual 5-LOX/COX inhibitors with submicromolar IC50 values for COX-1 inhibition. nih.gov This indicates that the benzothiophene-isoxazole scaffold is a promising template for developing novel anti-inflammatory agents. aalto.fi
| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole Derivative (C6) | COX-2 | 0.55 | 61.73 | nih.gov |
| Isoxazole Derivative (C5) | COX-2 | 0.85 | 41.82 | nih.gov |
| Isoxazole Derivative (C3) | COX-2 | 0.93 | 24.26 | nih.gov |
| Isoxazole Derivative (C8) | COX-2 | - | 115.43 | nih.gov |
| 3-Hydroxybenzo[b]thiophene Derivative | COX-1 | Submicromolar | - | nih.gov |
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. rsc.org Analogues containing benzo[d]isoxazole, a structure closely related to the benzothiophene-isoxazole core, have been investigated as potent kinase inhibitors.
A series of 3-amino-benzo[d]isoxazole derivatives were designed and evaluated as inhibitors of the c-Met tyrosine kinase, a key driver in many tumors. nih.govdocumentsdelivered.com This research led to the identification of multiple compounds with IC50 values against c-Met in the low nanomolar range. nih.govdocumentsdelivered.com The most potent compound, 28a, displayed an enzymatic IC50 of 1.8 nM against c-Met and also showed strong cellular activity, inhibiting the proliferation of the EBC-1 cancer cell line with an IC50 of 0.18 μM. nih.govdocumentsdelivered.com Other thiophene and isoxazole derivatives have also shown potent inhibitory effects against c-Met and other tyrosine kinases like FLT-3, VEGFR-2, and PDGFR. scispace.comamanote.com
Fms-like tyrosine kinase 3 (FLT3) is another important target, particularly in acute myeloid leukemia (AML). nih.govnih.govsemanticscholar.org While direct data on benzothiophene-isoxazole analogues is limited, related benzoxazole and benzimidazole-indazole derivatives have been identified as potent FLT3 inhibitors. nih.govnih.gov One optimized benzimidazole-indazole compound exhibited an IC50 of 0.941 nM against wild-type FLT3 and 0.199 nM against the drug-resistant D835Y mutant. nih.gov A benzo[d]oxazole derivative was also identified with a potent FLT3-ITD inhibitory IC50 of 0.41 nM. nih.gov These findings highlight the potential of the broader class of benzofused heterocyclic compounds as scaffolds for potent and selective kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3-Amino-benzo[d]isoxazole (Compound 28a) | c-Met | 1.8 | nih.govdocumentsdelivered.com |
| 3-Amino-benzo[d]isoxazole (Compounds 8d, 8e, etc.) | c-Met | <10 | nih.govdocumentsdelivered.com |
| Benzo[d]oxazole Derivative (Compound T24) | FLT3-ITD | 0.41 | nih.gov |
| Benzimidazole-Indazole Derivative (Compound 22f) | FLT3 | 0.941 | nih.gov |
| Benzimidazole-Indazole Derivative (Compound 22f) | FLT3 (D835Y mutant) | 0.199 | nih.gov |
| 5-Hydroxybenzothiophene Hydrazide (Compound 16b) | Clk4 | 11 | nih.gov |
| 5-Hydroxybenzothiophene Hydrazide (Compound 16b) | DRAK1 | 87 | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Benzo[b]thienyl hydroxamic acids have been identified as a novel class of HDAC inhibitors. nih.gov A targeted screening of small molecule hydroxamic acids led to the exploration of various substitutions at the C5- and C6-positions of the benzo[b]thiophene core to establish structure-activity relationships (SAR). Optimal HDAC1 inhibition was achieved with a three-atom spacer at the C6-position. nih.gov
Separately, compounds featuring a 3-hydroxy-isoxazole scaffold have been investigated as inhibitors of HDAC6. nih.gov In these studies, the 3-hydroxy-isoxazole moiety serves as a zinc-binding group (ZBG). nih.gov A series of derivatives with different aromatic and heteroaromatic linkers and various cap groups were synthesized and evaluated. Some of these compounds demonstrated potent inhibition of HDAC6, with the most active candidate exhibiting an IC50 value of 700 nM. nih.govunimore.it
These findings suggest that the benzo[b]thiophene and isoxazole scaffolds can be independently incorporated into potent HDAC inhibitors. The combination of these two moieties in this compound analogues could potentially lead to novel HDAC inhibitors, though this remains to be experimentally verified.
Table 1: In Vitro HDAC6 Inhibitory Activity of 3-Hydroxy-isoxazole Derivatives
| Compound ID | Linker | Cap Group | HDAC6 IC50 (µM) |
| 17 | Phenyl | 4-methoxybenzyl | 1.3 |
| 18 | Phenyl | 4-chlorobenzyl | 16.4 |
| 23 | Thiophene | 4-methoxybenzyl | 0.7 |
| 25 | Thiophene | 4-chlorobenzyl | 1.5 |
| 27 | Pyridine | 4-methoxybenzyl | 8.2 |
Data sourced from a study on 3-hydroxy-isoxazole based HDAC6 inhibitors. nih.gov
Sirtuin (SIRT1) Modulation
Direct in vitro studies on the modulation of SIRT1 by this compound analogues have not been reported. However, research into related isoxazole-containing compounds indicates potential for this heterocyclic core in SIRT1 inhibition.
A series of indole-isoxazolone hybrids were synthesized and evaluated for their in vitro cytotoxic and SIRT1 inhibitory properties. nih.gov These compounds feature an isoxazolone ring linked to an indole (B1671886) nucleus. Two of the most potent cytotoxic compounds, I17 and I18, were further investigated for their ability to inhibit SIRT1. The IC50 values for SIRT1 inhibition were determined to be 35.25 µM for I17 and 37.36 µM for I18. nih.gov Molecular docking studies suggested favorable interactions of these molecules with the amino acid residues within the SIRT1 enzyme. nih.gov
While the core scaffold of these indole-isoxazolone hybrids differs from the benzo[b]thiophene-isoxazole structure, the findings demonstrate that the isoxazole moiety can be a component of SIRT1 inhibitors. Further investigation is required to determine if the benzo[b]thiophene group in place of the indole group would confer or enhance SIRT1 modulatory activity.
Table 2: In Vitro SIRT1 Inhibition by Indole-Isoxazolone Hybrids
| Compound ID | Description | SIRT1 IC50 (µM) |
| I17 | Indole-isoxazolone hybrid | 35.25 |
| I18 | Indole-isoxazolone hybrid | 37.36 |
Data from a study on new indole-isoxazolone derivatives as SIRT1 inhibitors. nih.gov
Receptor Agonist/Antagonist Activity (In Vitro)
There is currently a lack of direct in vitro evidence for the modulation of the Wnt/β-catenin signaling pathway by this compound analogues. The Wnt/β-catenin pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is linked to various diseases. doaj.org The pathway's activity can be modulated at different levels, including ligand-receptor binding, stability of β-catenin, and the interaction of β-catenin with transcription factors. nih.gov While various small molecules are known to activate or inhibit this pathway, specific studies involving the benzo[b]thiophene-isoxazole scaffold have not been identified in the reviewed literature. nih.govaging-us.com
No direct in vitro studies assessing the lysophosphatidic acid (LPA) receptor antagonist activity of this compound analogues were identified. LPA is a bioactive phospholipid that signals through at least six G protein-coupled receptors (LPA1-6), influencing a variety of cellular processes. nih.govnih.gov The development of LPA receptor antagonists is an active area of research for various pathological conditions. nih.gov While virtual screening has identified novel scaffolds for LPAR1 antagonism, including some containing an isoxazole moiety, these are structurally distinct from the benzo[b]thiophene-isoxazole core. semanticscholar.org
There is no available in vitro data on the mineralocorticoid receptor (MR) antagonist activity of this compound analogues. The mineralocorticoid receptor is a nuclear receptor involved in the regulation of electrolyte balance and blood pressure. nih.gov Antagonists of the MR, both steroidal and non-steroidal, are clinically important. researchgate.netscienceopen.com The development of novel non-steroidal MR antagonists is an ongoing area of pharmaceutical research, with various heterocyclic scaffolds being explored. nih.gov However, the benzo[b]thiophene-isoxazole scaffold has not been reported in this context in the available literature.
While direct studies on this compound analogues as EPAC antagonists are not available, research on structurally related 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues has identified potent EPAC antagonists. nih.gov These compounds were evaluated for their ability to inhibit EPAC1-mediated Rap1b-GDP exchange activity in vitro. nih.gov
The studies revealed that fusing a phenyl ring to the isoxazole moiety, creating a benzo[d]isoxazole core, was a tolerated modification that in some cases led to enhanced EPAC inhibitory activity. Several of these benzo[d]isoxazole analogues displayed low micromolar inhibitory activity. For instance, compound 33 in the study, which features a benzo[d]isoxazole core, exhibited an IC50 value of 1.4 µM for EPAC1 inhibition. nih.gov
Molecular docking studies suggested that the oxygen atom in the benzo[d]isoxazol moiety of these analogues forms a hydrogen bond with the residue L406 of EPAC2, contributing to the binding affinity. nih.gov These findings indicate that the isoxazole ring, particularly when part of a larger fused system, can be a key structural feature for EPAC antagonism. This suggests that this compound analogues could potentially exhibit EPAC inhibitory activity, warranting further investigation.
Table 3: In Vitro EPAC1 Inhibitory Activity of Benzo[d]isoxazole Analogues
| Compound ID | Core Structure | Substituents | EPAC1 IC50 (µM) |
| 10 | Isoxazole | 5-tert-butyl | 10.8 |
| 32 | Benzo[d]isoxazole | Phenylacetohydrazonoyl cyanide | 2.1 |
| 33 | Benzo[d]isoxazole | Phenylacetohydrazonoyl cyanide | 1.4 |
Data adapted from a study on novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. nih.gov
Antimicrobial and Antifungal Activity Assessment (In Vitro)
The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Heterocyclic compounds, particularly those incorporating benzothiophene and isoxazole moieties, have demonstrated significant potential in this area. Analogues of this compound have been evaluated to determine their efficacy against a range of bacterial and fungal strains.
The antimicrobial activity of these compounds is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on 3-halobenzo[b]thiophene derivatives, which are closely related to the core structure of interest, have provided valuable data. For instance, the substitution pattern on the benzothiophene ring has been shown to be a key determinant of antimicrobial efficacy. digitellinc.com Research has indicated that the antimicrobial action of benzo[b]thiophene derivatives is more influenced by substituents on the thiophene ring rather than on the aromatic portion of the molecule. digitellinc.com
In one study, various 3-halobenzo[b]thiophenes were tested against a panel of Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. The results, summarized in the table below, highlight that chloro- and bromo-substituted analogues were particularly active, especially against Gram-positive bacteria and C. albicans. nih.gov
Interactive Data Table: In Vitro Antimicrobial and Antifungal Activity of 3-Halobenzo[b]thiophene Analogues (MIC in µg/mL)
| Compound | B. cereus | S. aureus | E. faecalis | E. coli | K. pneumoniae | P. aeruginosa | C. albicans |
| 2-(1-hydroxycyclohexyl)-3-chlorobenzo[b]thiophene | 16 | 16 | 16 | >512 | >512 | >512 | 16 |
| 2-(1-hydroxycyclohexyl)-3-bromobenzo[b]thiophene | 16 | 16 | 16 | >512 | >512 | >512 | 16 |
| 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | 128 | 64 | 64 | >512 | >512 | >512 | 64 |
| 2-(hydroxypropan-2-yl)-3-bromobenzo[b]thiophene | 256 | 64 | 128 | >512 | >512 | >512 | 64 |
Furthermore, the isoxazole moiety itself is a well-established pharmacophore in antimicrobial drug discovery. researchgate.net Research has shown that the introduction of a thiophene group to an isoxazole ring can enhance its antimicrobial activity. nih.gov This suggests a synergistic effect between the two heterocyclic systems present in this compound. In a study of isoxazole-containing chalcones, certain derivatives displayed potent antibacterial activity, with one compound exhibiting a MIC of 1 µg/mL against S. aureus, which was superior to the standard drug ciprofloxacin. mdpi.com The corresponding dihydropyrazole derivatives of these chalcones, however, showed more pronounced antifungal activity. nih.gov
Antioxidant Activity Investigations (In Vitro)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Consequently, there is significant interest in the development of novel antioxidant agents. The benzothiophene and isoxazole scaffolds have independently been associated with antioxidant properties.
The antioxidant potential of analogues is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the DPPH radicals.
Studies on isoxazole derivatives have revealed promising antioxidant capabilities. For example, a series of fluorophenyl-isoxazole-carboxamides were assessed for their radical scavenging activity. nih.gov Two compounds in this series demonstrated high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/mL, which were significantly lower than that of the standard antioxidant, Trolox (IC50 = 3.10 ± 0.92 µg/mL). nih.govresearchgate.net
Similarly, isoxazole-based chalcones have been investigated for their antioxidant potential. One particular compound in a series showed potent antioxidant activity with an IC50 value of 5 ± 1 µg/mL in the DPPH assay. mdpi.comnih.gov The antioxidant capacity of these compounds is often attributed to their chemical structure, which can stabilize and delocalize the unpaired electron of the radical.
The table below presents the in vitro antioxidant activity of selected isoxazole analogues from the literature, providing a benchmark for the potential activity of this compound derivatives.
Interactive Data Table: In Vitro Antioxidant Activity of Isoxazole Analogues (DPPH Scavenging Assay)
| Compound Series | Specific Analogue | IC50 (µg/mL) | Reference Antioxidant | Reference IC50 (µg/mL) |
| Fluorophenyl-isoxazole-carboxamides | Compound 2a | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 |
| Fluorophenyl-isoxazole-carboxamides | Compound 2c | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 |
| Isoxazole-containing Chalcones | Compound 28 | 5 ± 1 | - | - |
These findings underscore the potential of the benzothiophene-isoxazole scaffold as a source of new antimicrobial, antifungal, and antioxidant agents. The specific biological profile of this compound itself warrants direct investigation to fully elucidate its therapeutic promise.
Vii. Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituent Variation on Biological Activity
The biological activity of molecules based on the 3-(benzo[b]thiophen-2-yl)isoxazol-5-amine framework can be significantly altered by introducing various substituents on both the benzo[b]thiophene ring and the 5-amino group of the isoxazole (B147169).
Substitutions on the Benzo[b]thiophene Ring: Studies on various benzo[b]thiophene derivatives have shown that the nature and position of substituents on the benzene (B151609) ring portion are critical determinants of activity. For instance, in a series of benzo[b]thiophene-chalcone hybrids, substitutions on the aromatic rings influenced their inhibitory activity against cholinesterases. mdpi.com Similarly, research on 3-halobenzo[b]thiophenes indicated that chloro- and bromo-substitutions could impart significant antibacterial and antifungal properties. The position of these substituents is also vital; for example, in certain antiallergy agents, optimal activity was observed with alkoxy groups at the 3-position combined with methoxy (B1213986) groups at the 5- or 6-positions. nih.gov This suggests that modifying the electronic and steric properties of the benzo[b]thiophene ring system through substitution can fine-tune the molecule's interaction with its biological target.
Substitutions on the 5-Amino Group: The 5-amino group on the isoxazole ring serves as a critical handle for modification. In studies of related 5-amino isoxazole derivatives, converting the primary amine into various amides, sulfonamides, or substituted alkylamines has been a common strategy to modulate activity. nih.gov For example, introducing an amino group into a lead compound in one study improved its selectivity and inhibitory activity. nih.gov The amino group can act as a hydrogen bond donor, a key interaction in many ligand-receptor binding events. Altering its properties, for instance by acylation, can change its hydrogen-bonding capacity and introduce new steric or hydrophobic interactions, thereby influencing biological efficacy.
| Scaffold Position | Substituent Type | Observed/Inferred Impact on Activity (Based on Analogs) | Potential Interaction Type |
|---|---|---|---|
| Benzo[b]thiophene Ring (e.g., C5, C6) | Electron-donating (e.g., -OCH3) | Can enhance binding affinity, potentially through electronic effects or specific interactions. nih.gov | Hydrogen bonding, van der Waals. |
| Benzo[b]thiophene Ring (e.g., C3, C7) | Halogens (e.g., -Cl, -Br) | May increase potency and metabolic stability. Can introduce specific halogen bonds. | Halogen bonding, hydrophobic interactions. |
| Isoxazole 5-Amino Group | Acylation (forming amides) | Modulates hydrogen bonding capacity and can introduce larger functional groups to probe binding pockets. | Hydrogen bonding, steric interactions. |
| Isoxazole 5-Amino Group | Alkylation | Can alter basicity and lipophilicity, potentially improving cell permeability. | Hydrophobic interactions. |
Stereochemical Considerations in Activity Modulation
The core structure of this compound is achiral. However, stereochemistry becomes a critical factor when chiral centers are introduced, typically through substitution. A relevant example can be seen in studies of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives, which are structurally similar to the isoxazole core. nih.gov In these analogs, the carbon at position 4 of the dihydrooxazole ring is a chiral center. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different biological activities, potencies, and toxicity profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Should a chiral substituent be added to the 5-amino group or the benzo[b]thiophene ring of the target compound, it would be essential to separate and test the individual stereoisomers. This allows for the identification of the "eutomer" (the more active isomer) and the "distomer" (the less active isomer), guiding the development of a more potent and selective single-enantiomer drug.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel chemotypes with improved properties while retaining the key interactions of a known active compound. researchgate.netnih.gov
Bioisosteric Replacement:
Isoxazole Ring: The isoxazole ring itself can be considered a bioisostere for other five-membered heterocycles like oxazole, thiazole, or pyrazole. nih.gov These subtle changes in heteroatom composition can fine-tune the molecule's dipole moment, hydrogen bonding capacity, and metabolic stability.
Scaffold Hopping: This more drastic approach involves replacing the entire benzo[b]thiophene-isoxazole core with a structurally different scaffold that maintains the essential 3D arrangement of pharmacophoric features. rsc.orgresearchgate.net If the key features are determined to be an aromatic hydrophobic region, a hydrogen bond donor (the amine), and a hydrogen bond acceptor (the isoxazole), a medicinal chemist could use computational tools to search for entirely new molecular frameworks that present these features in the same spatial orientation. This can lead to the discovery of compounds with completely novel intellectual property and potentially superior drug-like properties. rsc.org
Ligand Design Based on Computational Insights
Computational chemistry, particularly molecular docking, provides invaluable insights for the rational design of new ligands. nih.gov This process involves simulating the interaction between a ligand and the three-dimensional structure of its biological target, such as an enzyme's active site or a receptor's binding pocket. ijpsjournal.com
For derivatives of this compound, a typical computational workflow would involve:
Target Identification: Identifying the specific protein target responsible for the compound's biological effect.
Docking Simulation: Placing the ligand into the target's binding site in various conformations and orientations.
Scoring and Analysis: Using a scoring function to estimate the binding affinity for each pose. The most favorable poses are then analyzed to identify key molecular interactions, such as:
Hydrogen bonds between the 5-amino group or isoxazole nitrogen and polar residues in the protein.
Hydrophobic or π-stacking interactions between the benzo[b]thiophene ring system and aromatic residues like phenylalanine or tyrosine.
Studies on related benzothiophene (B83047) and isoxazole derivatives have successfully used this approach to explain structure-activity relationships and guide the design of more potent inhibitors. mdpi.comnih.gov By understanding these interactions, chemists can design new analogs with modifications that strengthen binding, for example, by adding a group that can form an additional hydrogen bond or by optimizing the fit within a hydrophobic pocket. mdpi.com
Pharmacophore Development for Targeted Activity
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govuniv-tlemcen.dz Developing a pharmacophore model for the this compound scaffold is a key step in designing new molecules with targeted activity and in virtual screening of compound libraries to find new hits.
Based on the core structure and findings from related molecules, a hypothetical pharmacophore model would likely include the following features:
Hydrogen Bond Donor (HBD): The primary amine at the 5-position of the isoxazole ring.
Hydrogen Bond Acceptor (HBA): The nitrogen atom or the oxygen atom within the isoxazole ring.
Aromatic/Hydrophobic Region: The flat, extended surface of the benzo[b]thiophene ring system.
| Pharmacophoric Feature | Structural Origin | Potential Role in Binding |
|---|---|---|
| Aromatic/Hydrophobic Group | Benzo[b]thiophene ring | Forms π-π stacking or hydrophobic interactions with target protein residues. |
| Hydrogen Bond Donor | -NH2 group at C5 of isoxazole | Forms a crucial hydrogen bond with an acceptor group (e.g., carbonyl oxygen) on the target. |
| Hydrogen Bond Acceptor | Isoxazole ring N or O atom | Accepts a hydrogen bond from a donor group (e.g., -NH or -OH) on the target. |
The relative distances and angles between these features are critical. Once a validated pharmacophore model is established from a set of active compounds, it can be used as a 3D query to rapidly screen large databases for new, structurally diverse molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. researchgate.net
Viii. Future Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The adoption of green chemistry principles is paramount. This includes the use of safer, less toxic reagents and employing environmentally friendly solvents like ethanol. nih.govresearchgate.net For instance, research on related heterocyclic compounds has demonstrated the successful substitution of highly toxic reagents like thiophosgene (B130339) with greener alternatives. researchgate.net Exploring catalytic methods, such as palladium-catalyzed coupling reactions, could also provide efficient and atom-economical pathways to functionalized analogues. researchgate.net The development of a robust, scalable, and sustainable synthesis will be crucial for the future translation of any promising lead compounds derived from this scaffold.
Exploration of New Biological Targets and Mechanisms of Action (In Vitro)
The benzo[b]thiophene scaffold is a well-established pharmacophore found in compounds targeting a wide array of biological systems. nih.govresearchgate.net Derivatives have shown activity as enzyme inhibitors, receptor modulators, and antimicrobial agents. nih.govnih.govmdpi.com A primary direction for future research on 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine is to conduct broad in vitro screening against a diverse panel of biological targets to uncover novel therapeutic applications.
Based on the activities of related structures, promising areas for investigation include neurodegenerative diseases, cancer, and infectious diseases. For example, various benzo[b]thiophene derivatives have been identified as potent inhibitors of cholinesterases (implicated in Alzheimer's disease), monoamine oxidase (MAO-B, a target in Parkinson's disease), and topoisomerase I (a cancer target). nih.govnih.govnih.gov Furthermore, the RhoA/ROCK signaling pathway, a key regulator of tumor growth and metastasis, has been successfully targeted by benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. nih.govnih.gov The unique combination of the benzo[b]thiophene and isoxazole (B147169) rings in the target compound may confer novel inhibitory profiles or mechanisms of action against these or other clinically relevant targets.
Table 1: Investigated Biological Targets of Various Benzo[b]thiophene Scaffolds
| Biological Target | Representative Benzo[b]thiophene Scaffold | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Cholinesterases (AChE, BChE) | Benzo[b]thiophene-chalcone hybrids | Alzheimer's Disease | nih.gov |
| Monoamine Oxidase B (MAO-B) | Benzo[b]thiophen-3-ol derivatives | Parkinson's Disease | nih.govresearchgate.net |
| RhoA/ROCK Pathway | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | Cancer | nih.govnih.gov |
| Topoisomerase I | Benzo nih.govresearchgate.netthieno[3,2-b]pyran derivatives | Cancer | nih.gov |
| Voltage-Sensitive Sodium Channels | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Epilepsy, Neuropathic Pain | mdpi.com |
| Multidrug-Resistant Bacteria | Benzo[b]thiophene acylhydrazones | Infectious Diseases | mdpi.com |
Advanced Computational Modeling for Rational Design
The integration of advanced computational modeling will be instrumental in guiding the rational design and optimization of analogues derived from this compound. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into ligand-target interactions and predict the biological activity of novel compounds.
Molecular docking studies have been effectively used to elucidate the binding modes of benzo[b]thiophene derivatives with targets like cholinesterases, MAO-B, and the RhoA/ROCK pathway. nih.govnih.govnih.gov This approach can be used to screen virtual libraries of this compound analogues against known protein structures, prioritizing the synthesis of compounds with the highest predicted binding affinity. Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions can be employed early in the design phase to identify candidates with favorable drug-like properties and reduce late-stage attrition. nih.govnih.gov MD simulations can offer a more dynamic view of how these ligands interact with their binding pockets over time, confirming the stability of key interactions. researchgate.net
Design and Synthesis of Chemically Diverse Analogues
A systematic exploration of the structure-activity relationships (SAR) is essential for optimizing the therapeutic potential of the this compound scaffold. This involves the design and synthesis of chemically diverse analogues through strategic modification at several key positions.
Future work should focus on:
Substitution on the Benzo[b]thiophene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzene (B151609) ring of the benzo[b]thiophene moiety can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing target affinity and pharmacokinetic profiles. nih.govnih.gov
Modification of the Isoxazole Amine: The 5-amino group on the isoxazole ring is a prime handle for derivatization. Acylation, alkylation, or conversion to other functional groups (amides, ureas, sulfonamides) could lead to new interactions within a target's binding site. Studies on related benzo[b]thiophene-3-carboxamides have shown that modifying the amide component significantly impacts biological activity. nih.gov
Functionalization at Other Positions: Exploring substitutions at the C3 position of the benzo[b]thiophene ring could also yield novel analogues with distinct biological activities, as this position is known to be important for the activity of other derivatives. nih.gov
Table 2: Examples of Analogue Generation from Benzo[b]thiophene Cores
| Core Scaffold | Site of Modification | Groups Introduced | Reference |
|---|---|---|---|
| 3-Benzoylbenzothiophenes | Benzoyl Ring | Amino, hydroxyl, methoxy (B1213986), methyl | nih.gov |
| 2-Aroylbenzo[b]thiophen-3-ols | Aroyl Ring | Chloro, bromo, trifluoromethyl | nih.gov |
| Benzo[b]thiophene-3-carboxamides | Amide Nitrogen | Pyrrolidine, piperidine, substituted anilines | nih.gov |
| 3-Halobenzo[b]thiophenes | C3 Position | Chloro, Bromo | nih.gov |
Investigation of Hybrid Scaffolds Incorporating this compound Framework
The development of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a powerful strategy for creating multifunctional drugs or enhancing the activity of a parent scaffold. nih.gov Future research should explore the design and synthesis of hybrid compounds that incorporate the this compound framework.
This can be achieved by covalently linking the core structure to other heterocyclic systems known for specific biological activities. For example, click chemistry provides an efficient method for linking scaffolds to triazole-containing moieties. nih.gov Other studies have successfully created hybrids by combining the benzo[b]thiophene core with chalcones or pyrazolines. nih.gov By strategically selecting the partner pharmacophore, it may be possible to design hybrid agents that target multiple components of a disease pathway or possess a broadened spectrum of activity. This approach could increase therapeutic efficacy and potentially overcome drug resistance mechanisms. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine?
- Methodological Answer : The compound can be synthesized via cycloaddition or condensation reactions. For example, tributyltin azide-mediated [3+2] cycloaddition with acrylonitrile derivatives (e.g., (Z)-3-(benzo[b]thiophen-2-yl)acrylonitrile) under reflux in polar solvents like DMF or ethanol yields the isoxazole core. Purification typically involves recrystallization from ethanol or column chromatography (60% ethyl acetate/hexane) . Cyclization of β-(isoxazol-5-yl) enamines with acetyl chloride or acids may also form fused isoxazole derivatives, as demonstrated in analogous systems .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the amine and aromatic proton environments. DMSO-d6 is often used as the solvent, with δ values for NH2 groups typically appearing at ~5–6 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300–3400 cm⁻¹ and C=N/C-S bonds at ~1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., M+ peaks for C13H11N3OS at ~265.07 m/z) .
Q. How can reaction conditions be optimized to improve yields?
- Methodological Answer : Key parameters include:
- Temperature : Reflux (~80–95°C) for 4–6 hours ensures complete cyclization .
- Catalysts : Acidic conditions (e.g., polyphosphoric acid) facilitate ring closure in benzothiophene systems .
- Solvent Choice : Polar aprotic solvents like DMF enhance solubility of aryl isothiocyanates in condensation reactions .
Advanced Research Questions
Q. What mechanistic insights explain the base-induced rearrangements of this compound derivatives?
- Methodological Answer : Under basic conditions (e.g., triethylamine in ethanol), the isoxazol-5-amine moiety undergoes ring-opening to form reactive intermediates, which re-cyclize into indole or imidazobenzothiazole derivatives. This is supported by trapping experiments and HRMS data showing intermediates like M-CO2 fragments . Computational studies (DFT) can model transition states to predict regioselectivity .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELX software) reveals dihedral angles between the benzothiophene and isoxazole rings (~60–89°), critical for understanding π-π stacking in solid-state applications. Hydrogen-bonding networks (e.g., N-H···N interactions) are mapped to validate stability .
Q. What strategies reconcile contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in antimicrobial MIC values (e.g., Table 2 in ) may arise from strain variability or assay conditions. Standardized protocols (CLSI guidelines) and dose-response curves (IC50 calculations) are recommended. Synergistic effects with adjuvants (e.g., formaldehyde derivatives) should also be tested .
Q. How does structural modification influence anticancer activity?
- Methodological Answer : Substituents on the benzothiophene ring (e.g., methoxy groups at C-3/C-5) enhance planararity and DNA intercalation, as shown in tetrazole analogs with IC50 values <10 μM against leukemia cells. SAR studies correlate electron-withdrawing groups (e.g., -CF3) with improved cytotoxicity .
Q. What computational tools predict the compound’s reactivity in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
